1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol is a chemical compound classified as a piperazine derivative. This compound is notable for its role in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals, including anti-anginal agents like ranolazine. The compound exhibits properties that make it suitable for further modifications, enhancing its therapeutic potential.
The compound can be synthesized through various methods, primarily involving reactions between piperazine derivatives and substituted phenolic compounds. It is relevant in the context of drug development and synthesis, particularly in the pharmaceutical industry.
The synthesis of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol involves several key methods:
The molecular structure of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol can be represented by its chemical formula and structural formula, which highlight its functional groups and connectivity:
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol undergoes a variety of chemical reactions:
The mechanism of action for 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol primarily relates to its pharmacological effects:
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol has several scientific applications:
The compound emerged from systematic structure-activity relationship (SAR) studies during the 1980s–2000s aimed at optimizing piperazine-based anti-ischemic agents. Early work by Kluge et al. (EP0126449B1, 1987) established the cardioselective potential of piperazinyl acetanilides featuring aryloxy-hydroxypropyl side chains [4]. This patent disclosed compounds structurally similar to 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol, highlighting their calcium entry-modulating effects for angina management. The development pipeline at CV Therapeutics (later acquired by Gilead Sciences) prioritized ranolazine—the 2-methoxyphenoxy analog—due to its favorable efficacy in clinical trials for chronic angina [6]. Consequently, 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol was cataloged as "m-Ranolazine" or "Ranolazine Impurity H," reflecting its status as a synthetic intermediate and analytical reference standard for quality control of ranolazine formulations [5]. Its pharmacological significance lies primarily as a tool compound for investigating structure-metabolism relationships: repositioning the methoxy group from ortho (ranolazine) to para influences cytochrome P450-mediated oxidation, potentially altering metabolic clearance and drug-drug interaction profiles [6] [9].
Year | Event | Significance |
---|---|---|
1986 | US Patent 4,567,264 (Kluge et al.) | Disclosed core piperazinyl acetanilide structure with aryloxy-hydroxypropyl linker [4] |
2006 | FDA Approval of Ranolazine (Ranexa®) | Validated piperazine-based late sodium current inhibition for chronic angina [6] |
2008 | EMA Approval of Ranolazine | Expanded clinical use in EU markets [6] |
2010s | Identification of m-Ranolazine as Impurity H | Quality control standard for ranolazine manufacturing [5] |
Structural analogs of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol exhibit strategic modifications to optimize target selectivity, metabolic stability, and pharmacokinetics:
Ranolazine (Ortho-Methoxy Analog): The prototypical anti-anginal agent (Ranexa®) features a 2-methoxyphenoxy group instead of the 4-methoxyphenoxy moiety. This ortho-substitution confers potent late sodium current (INaL) inhibition, reducing diastolic calcium overload and myocardial oxygen demand. The repositioning of the methoxy group significantly alters metabolic susceptibility: ranolazine undergoes extensive CYP3A4-mediated O-demethylation at the 2-position, forming active metabolites (e.g., CVT-2738), whereas the para-methoxy configuration in m-ranolazine may redirect oxidation to alternative sites or pathways [6] [8].
Deuterated Piperazine Derivatives: WO2008109175A1 describes deuterium incorporation at metabolically labile sites (e.g., methyl groups or methoxy hydrogens) to exploit the kinetic isotope effect. For example, deuterated ranolazine analogs (e.g., d3-ranolazine with CD₃ at methoxy groups) demonstrate reduced first-pass metabolism and prolonged half-life due to attenuated C-H bond cleavage by CYP450 enzymes. This strategy could be applied to 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol to enhance bioavailability [2].
Hybrid Nitrate Donors: EP0126449B1 discloses analogs where the propanol linker incorporates nitrate ester groups (e.g., -O-NO₂ instead of -O-CH₃). These compounds (e.g., nitroglycerin-piperazine hybrids) synergize calcium channel modulation with nitric oxide-mediated vasodilation, targeting both myocardial oxygen supply and demand imbalances in variant angina [4].
Heterocyclic Bioisosteres: Replacement of the 4-methoxyphenoxy group with bioisosteric heterocycles (e.g., 1,2,4-oxadiazoles) maintains target affinity while improving solubility. PubChem CID 20851566 exemplifies this approach with an oxadiazole ring substituting the phenoxy ether, exhibiting retained anti-ischemic activity in preclinical models [3].
Compound | R Group Modification | Primary Target | Metabolic Feature |
---|---|---|---|
Ranolazine (Ranexa®) | 2-Methoxyphenoxy | Late Sodium Current (INaL) | CYP3A4-mediated O-demethylation (major) [6] |
m-Ranolazine | 4-Methoxyphenoxy | Not fully characterized | Potential shift in CYP oxidation sites [5] |
Deuterated Ranolazine | CD₃ at 2-methoxyphenoxy | Late Sodium Current (INaL) | Reduced CYP3A4 demethylation (↑ t₁/₂) [2] |
Piperazine-Nitrate Hybrid | -O-NO₂ (nitrate ester) | Calcium Channels / NO release | Esterase-mediated NO liberation [4] |
Oxadiazole Derivative | 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl | Calcium Uptake | Enhanced aqueous solubility [3] |
These structural variations highlight the piperazine-propanol scaffold’s versatility in angina therapeutics. The 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol isomer provides critical insights into how regiochemical changes impact drug metabolism and target engagement, informing next-generation anti-ischemic drug design.
Compound Name | CAS Number |
---|---|
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol (m-Ranolazine) | 1393717-46-8 |
Ranolazine | 95635-55-5 |
Ranolazine Hydrochloride | 95635-56-6 |
1-[4-(2,3-Dimethylphenyl)piperazino]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one | 20851566 (PubChem CID) |
Deuterated Piperazine Derivatives (WO2008109175A1) | Patent Compounds |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1